

Application Notes and Protocols: Enhancing NK Cell Cytotoxicity with Rediocide A

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Compound of Interest

Compound Name: Rediocide A

Cat. No.: B15592781

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Introduction

Natural Killer (NK) cells are crucial components of the innate immune system, playing a vital role in the surveillance and elimination of malignant cells. However, tumors can develop mechanisms to evade NK cell-mediated killing, often by exploiting immune checkpoint pathways. **Rediocide A**, a natural product, has emerged as a promising agent that can overcome tumor immuno-resistance and enhance the tumoricidal activity of NK cells. These application notes provide a comprehensive overview and detailed protocols for an NK cell co-culture assay to evaluate the efficacy of **Rediocide A**.

Rediocide A has been shown to increase NK cell-mediated lysis of cancer cells by downregulating the expression of CD155 (also known as the poliovirus receptor or PVR) on tumor cells.[1][2][3] CD155 is a ligand for the inhibitory receptor TIGIT, which is expressed on NK cells and T cells.[4] By reducing CD155 levels, **Rediocide A** disrupts this inhibitory signaling pathway, thereby unleashing the cytotoxic potential of NK cells.[1][2]

Data Summary

The following tables summarize the quantitative effects of **Rediocide A** on NK cell activity when co-cultured with non-small cell lung cancer (NSCLC) cell lines, A549 and H1299.

Table 1: Effect of **Rediocide A** on NK Cell-Mediated Cytotoxicity[1][2]

Target Cell Line	Rediocide A Concentration	Incubation Time	% Lysis (Vehicle Control)	% Lysis (Rediocide A)	Fold Increase in Lysis
A549	100 nM	24 hours	21.86%	78.27%	3.58
H1299	100 nM	24 hours	59.18%	74.78%	1.26

Table 2: Effect of **Rediocide A** on Granzyme B and IFN- γ Production by NK Cells[1][2]

Target Cell Line	Rediocide A Concentration	Incubation Time	Analyte	% Increase vs. Control (A549)	% Increase vs. Control (H1299)
A549	100 nM	24 hours	Granzyme B	48.01%	-
H1299	100 nM	24 hours	Granzyme B	-	53.26%
A549	100 nM	24 hours	IFN- γ	223% (3.23-fold)	-
H1299	100 nM	24 hours	IFN- γ	-	577% (6.77-fold)

Table 3: Effect of **Rediocide A** on CD155 Expression on Tumor Cells[1][2]

Target Cell Line	Rediocide A Concentration	Incubation Time	% Downregulation of CD155
A549	100 nM	24 hours	14.41%
H1299	100 nM	24 hours	11.66%

Experimental Protocols

This section provides detailed protocols for assessing the effect of **Rediocide A** on NK cell cytotoxicity.

Protocol 1: NK Cell and Target Cell Co-culture

This protocol outlines the basic steps for co-culturing NK cells with target tumor cells in the presence of **Rediocide A**.

Materials:

- NK cells (e.g., primary human NK cells, NK-92 cell line)
- Target tumor cells (e.g., A549, H1299)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, IL-2 for NK cell maintenance)
- **Rediocide A** (stock solution in DMSO)
- Vehicle control (0.1% DMSO in culture medium)[1]
- 96-well cell culture plates
- Incubator (37°C, 5% CO₂)

Procedure:

- Target Cell Seeding: Seed target cells (e.g., A549 or H1299) into a 96-well plate at a density of 1×10^4 cells per well in 100 μ L of complete culture medium.[5] Allow cells to adhere overnight.
- Effector Cell Preparation: Prepare a suspension of NK cells in complete culture medium.
- Treatment Preparation: Prepare working solutions of **Rediocide A** in complete culture medium at final concentrations of 10 nM and 100 nM.[1][2] Also, prepare a vehicle control solution containing 0.1% DMSO.[1]
- Co-culture Setup:
 - Carefully remove the medium from the wells containing the target cells.

- Add 50 µL of the prepared **Rediocide A** or vehicle control solutions to the appropriate wells.
- Add 50 µL of the NK cell suspension to each well at the desired Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1).^{[6][7]}
- Incubation: Incubate the co-culture plate for 24 hours at 37°C in a 5% CO2 incubator.^{[1][2]}

Protocol 2: Cytotoxicity Assessment using a Lactate Dehydrogenase (LDH) Release Assay

This colorimetric assay measures the activity of LDH released from the cytosol of damaged cells upon cell lysis.^{[7][8]}

Materials:

- Co-culture plate from Protocol 1
- LDH cytotoxicity assay kit
- Microplate reader

Procedure:

- Prepare Controls:
 - Target Spontaneous Release: Target cells with medium only.
 - Target Maximum Release: Target cells with lysis buffer provided in the kit.
 - Effector Spontaneous Release: NK cells with medium only.
 - Volume Correction Control: Medium only.
- Supernatant Transfer: After the 24-hour incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.^[7]

- **Transfer Supernatant:** Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[\[7\]](#)
- **Add LDH Substrate:** Add 50 µL of the LDH substrate solution to each well.[\[5\]](#)
- **Incubation:** Incubate the plate at room temperature for 30 minutes, protected from light.[\[7\]](#)
- **Add Stop Solution:** Add 50 µL of the stop solution to each well.[\[7\]](#)
- **Measure Absorbance:** Measure the absorbance at 490 nm using a microplate reader.[\[7\]](#)
- **Calculate Percent Cytotoxicity:** % Cytotoxicity = $\frac{[(\text{Experimental Release} - \text{Effector Spontaneous Release} - \text{Target Spontaneous Release}) / (\text{Target Maximum Release} - \text{Target Spontaneous Release})] \times 100}$

Protocol 3: Flow Cytometry Analysis of Granzyme B and CD155

This protocol allows for the intracellular staining of Granzyme B in NK cells and surface staining of CD155 on target cells.

Materials:

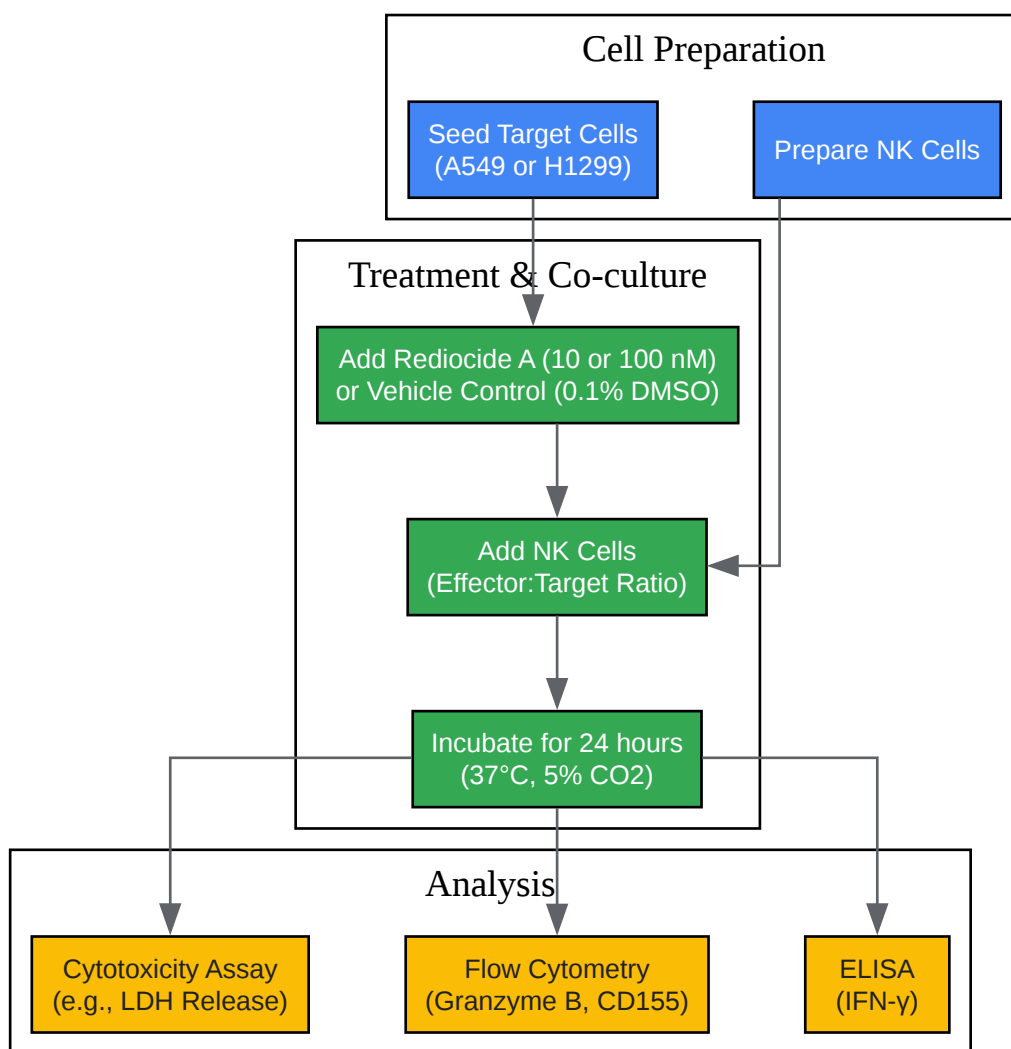
- Co-culture plate from Protocol 1
- Flow cytometer
- FACS tubes
- Antibodies:
 - Anti-human CD56 (for NK cell identification)
 - Anti-human Granzyme B (intracellular)
 - Anti-human CD155
- Fixation/Permeabilization buffer

- Flow cytometry staining buffer

Procedure:

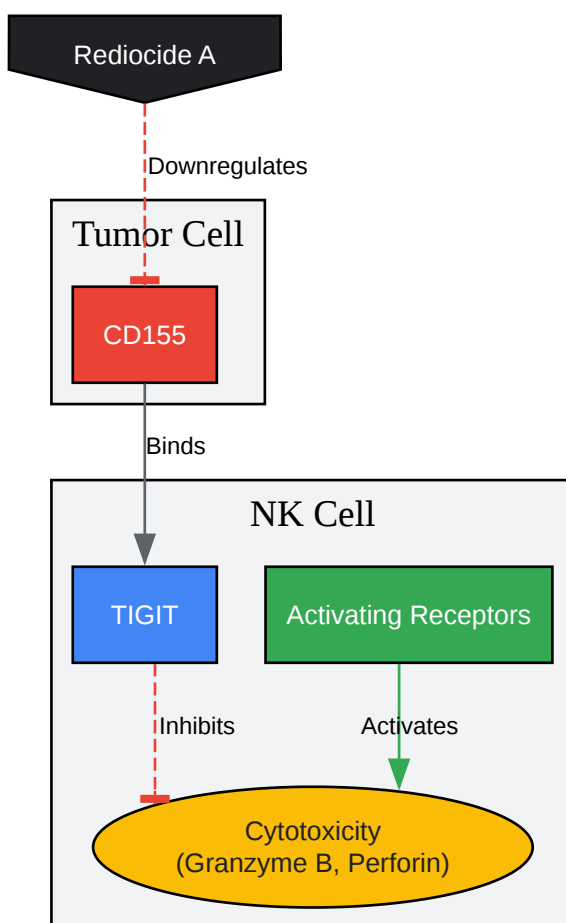
- Cell Harvesting: Gently resuspend the cells in each well and transfer them to FACS tubes.
- Surface Staining:
 - Wash the cells with flow cytometry staining buffer.
 - Add antibodies for surface markers (e.g., anti-CD56 and anti-CD155) and incubate for 30 minutes on ice, protected from light.
 - Wash the cells twice with staining buffer.
- Fixation and Permeabilization:
 - Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature.
 - Wash the cells with permeabilization buffer.
- Intracellular Staining:
 - Add the anti-Granzyme B antibody diluted in permeabilization buffer and incubate for 30 minutes at room temperature, protected from light.
 - Wash the cells twice with permeabilization buffer.
- Acquisition: Resuspend the cells in staining buffer and acquire the samples on a flow cytometer.
- Data Analysis: Gate on the NK cell population (CD56+) and the target cell population (based on light scatter properties or a specific marker if available) to analyze the expression of Granzyme B and CD155, respectively.

Visualizations



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Caption: Experimental workflow for the NK cell co-culture assay with **Rediocide A**.



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Caption: **Rediocide A** mechanism of action on the TIGIT/CD155 signaling pathway.

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